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Compound of Interest

Compound Name: 2-(1-Methylhydrazino)quinoxaline

Cat. No.: B103667

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a summary of available spectroscopic data for a
quinoxaline derivative closely related to 2-(1-Methylhydrazino)quinoxaline. Despite a
comprehensive search, spectroscopic data for 2-(1-Methylhydrazino)quinoxaline was not
found in the available literature. Therefore, this guide presents the spectroscopic data for its
isomer, 2-hydrazinyl-3-methyl-1,2-dihydroquinoxaline, to serve as a valuable reference point for
researchers working with similar chemical entities.

Introduction to Quinoxaline Scaffolds

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds
that form the core structure of various biologically active molecules. Their diverse
pharmacological properties, including antimicrobial, anticancer, and antiviral activities, have
made them a focal point of extensive research in medicinal chemistry and drug development.
The characterization of these molecules is heavily reliant on spectroscopic techniques such as
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry
(MS), which provide detailed insights into their molecular structure and purity.

Spectroscopic Data Summary
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The following tables summarize the available spectroscopic data for 2-hydrazinyl-3-methyl-1,2-
dihydroquinoxaline. It is crucial to note that this compound is an isomer of the requested 2-(1-
Methylhydrazino)quinoxaline, and while structural similarities exist, the exact spectral values
will differ.

Table 1: *H NMR Spectroscopic Data for 2-hydrazinyl-3-
methyl-1,2-dihydroquinoxaline

Chemical Shift Lo Number of .

(5) ppm Multiplicity St Assignment Reference
8.46 broad s 1H hydrazine NH [1]

7.94 d 1H aromatic proton [1]

7.82 d 1H aromatic proton [1]

7.78 t 1H aromatic proton [1]

7.67 t 1H aromatic proton [1]

4.59 broad s 2H hydrazine NH2 [1]

2.42 S 3H methyl proton [1]

Solvent: DMSO-ds

Table 2: IR Spectroscopic Data for 2-hydrazinyl-3-
methyl-1,2-dihydroquinoxaline
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Wavenumber (cm~?) Assignment Reference
3448 N-H str. [1]
3308 N-Hz str. [1]
3007 N-Hz str. [1]
2966 C-H sp? str. [1]
2898 C-H sp3 str. [1]
1665 C=N str. [1]
1568 N-H bend [1]

Sample Preparation: KBr pellet

Table 3: **C NMR and Mass Spectrometry Data

13C NMR and Mass Spectrometry data for 2-hydrazinyl-3-methyl-1,2-dihydroquinoxaline were
not available in the searched literature.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented. These are based on common practices for the analysis of quinoxaline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is dissolved in
a deuterated solvent, such as DMSO-ds or CDCls, and tetramethylsilane (TMS) is used as an
internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer.
The solid sample is prepared as a potassium bromide (KBr) pellet. The spectrum is recorded
over a range of 4000-400 cm~1.
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Mass Spectrometry (MS)

Mass spectra can be recorded on a mass spectrometer using various ionization techniques,
such as Electron lonization (El) or Electrospray lonization (ESI). The data is reported as a

mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized quinoxaline derivative.
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Caption: Workflow for the synthesis and spectroscopic characterization of quinoxaline
derivatives.

Conclusion

While direct spectroscopic data for 2-(1-Methylhydrazino)quinoxaline remains elusive in the
reviewed literature, the provided data for its isomer, 2-hydrazinyl-3-methyl-1,2-
dihydroquinoxaline, offers a foundational dataset for researchers in the field. The presented
experimental protocols and logical workflow provide a clear guide for the characterization of
novel quinoxaline derivatives. It is recommended that further research be conducted to
synthesize and characterize 2-(1-Methylhydrazino)quinoxaline to provide a complete
spectroscopic profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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